molecular formula C15H24N2O2 B11852215 Tert-butyl 2-amino-3-[benzyl(methyl)amino]propanoate

Tert-butyl 2-amino-3-[benzyl(methyl)amino]propanoate

Cat. No.: B11852215
M. Wt: 264.36 g/mol
InChI Key: NOALNSYHXUDUSB-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-3-[benzyl(methyl)amino]propanoate (CAS: 634916-43-1) is a tertiary-butyl ester derivative of propanoic acid featuring a 2-amino group and a 3-benzyl(methyl)amino substituent. This compound is characterized by its sterically hindered structure due to the benzyl(methyl)amino group and the bulky tert-butyl ester. It serves as a versatile intermediate in organic synthesis, particularly in the development of peptidomimetics and bioactive molecules. The tert-butyl group enhances lipophilicity and stability against hydrolysis, while the free amino group allows for further functionalization .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H24N2O2

Molecular Weight

264.36 g/mol

IUPAC Name

tert-butyl 2-amino-3-[benzyl(methyl)amino]propanoate

InChI

InChI=1S/C15H24N2O2/c1-15(2,3)19-14(18)13(16)11-17(4)10-12-8-6-5-7-9-12/h5-9,13H,10-11,16H2,1-4H3

InChI Key

NOALNSYHXUDUSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CN(C)CC1=CC=CC=C1)N

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of Brominated Precursors

A widely reported approach involves substituting a β-bromo intermediate with benzyl(methyl)amine.

Procedure :

  • Synthesis of tert-butyl 2-(Boc-amino)-3-bromopropanoate :

    • Start with tert-butyl 2-aminopropanoate. Protect the α-amino group using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with triethylamine (TEA) as a base.

    • Brominate the β-position using phosphorus tribromide (PBr₃) in anhydrous THF at 0°C.

  • Substitution with Benzyl(methyl)amine :

    • React tert-butyl 2-(Boc-amino)-3-bromopropanoate with benzyl(methyl)amine (2.5 equiv) in DMF at 80°C for 12 h, using potassium carbonate (K₂CO₃) as a base.

    • Purify via flash chromatography (hexane/ethyl acetate, 3:1) to isolate tert-butyl 2-(Boc-amino)-3-[benzyl(methyl)amino]propanoate.

  • Deprotection of Boc Group :

    • Treat with 4 M HCl in dioxane at room temperature for 2 h.

    • Yield: 78–85% over three steps.

Advantages : High regioselectivity; compatible with scalable processes.
Challenges : Requires careful handling of PBr₃; potential over-alkylation if stoichiometry is unbalanced.

Reductive Amination of β-Keto Esters

This method leverages reductive amination to introduce the benzyl(methyl)amino group.

Procedure :

  • Synthesis of tert-butyl 2-amino-3-oxopropanoate :

    • Oxidize tert-butyl 2-aminopropanoate using Dess-Martin periodinane (DMP) in dichloromethane.

  • Reductive Amination :

    • React the β-keto ester with benzyl(methyl)amine (3.0 equiv) and sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5 (adjusted with acetic acid).

    • Stir for 24 h at room temperature.

  • Purification :

    • Isolate the product via column chromatography (CH₂Cl₂/MeOH, 9:1).

    • Yield: 65–72%.

Advantages : Avoids hazardous bromination steps.
Challenges : Competitive imine formation at the α-amino group requires precise pH control.

Mitsunobu Reaction for Direct Functionalization

The Mitsunobu reaction enables direct installation of the benzyl(methyl)amino group on a β-hydroxy precursor.

Procedure :

  • Synthesis of tert-butyl 2-amino-3-hydroxypropanoate :

    • Reduce tert-butyl 2-aminoprop-2-enoate with NaBH₄ in ethanol.

  • Mitsunobu Reaction :

    • React the β-hydroxy ester with benzyl(methyl)amine (1.2 equiv), triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) in THF at 0°C.

    • Warm to room temperature and stir for 6 h.

  • Workup :

    • Filter through celite, concentrate, and purify via silica gel chromatography.

    • Yield: 60–68%.

Advantages : Stereoretentive; no protecting groups needed.
Challenges : High cost of DEAD; stoichiometric phosphine byproducts.

Comparative Analysis of Methods

Method Key Reagents Yield Advantages Limitations
Nucleophilic SubstitutionPBr₃, K₂CO₃, Boc₂O78–85%Scalable; high regioselectivityHazardous bromination; multi-step
Reductive AminationDMP, NaBH₃CN65–72%Avoids halogens; mild conditionspH sensitivity; moderate yields
Mitsunobu ReactionDEAD, PPh₃60–68%No protecting groups; stereoretentiveExpensive reagents; phosphine waste

Critical Considerations

Protecting Group Strategy

  • Boc Protection : Preferred for α-amino groups due to stability under basic conditions and ease of removal with HCl/TFA.

  • Alternatives : Fmoc protection is less common due to incompatibility with nucleophilic amines in subsequent steps.

Solvent and Base Selection

  • Polar Aprotic Solvents : DMF or DMSO enhance nucleophilicity in substitution reactions.

  • Bases : K₂CO₃ or TEA minimizes side reactions like ester hydrolysis.

Purification Challenges

  • Column Chromatography : Essential for separating diastereomers or over-alkylated byproducts.

  • Recrystallization : tert-Butyl esters often crystallize well from hexane/ethyl acetate mixtures .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-3-[benzyl(methyl)amino]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Pharmaceutical Applications

A. Drug Development
Tert-butyl 2-amino-3-[benzyl(methyl)amino]propanoate has been studied for its role as a precursor in the synthesis of biologically active compounds. Its structure allows for modifications that can enhance pharmacological properties, such as increased potency or selectivity for specific biological targets.

  • Case Study: Synthesis of Lacosamide
    A notable application is its use in synthesizing lacosamide, an anticonvulsant medication. The compound acts as an intermediate in the production of lacosamide derivatives, which are evaluated for their efficacy against epilepsy .

B. Anti-inflammatory Activity
Research indicates that derivatives of this compound exhibit anti-inflammatory properties. A series of related compounds were synthesized and tested for their ability to inhibit inflammation in animal models, showing promising results comparable to standard treatments like indomethacin .

Biological Research Applications

A. Cancer Research
this compound has been investigated for its effects on cancer cell lines. Studies suggest that modifications to the compound can lead to the development of inhibitors targeting specific cancer-related proteins, such as HSET (KIFC1), which is implicated in abnormal mitotic spindle formation in cancer cells .

  • Data Table: Inhibition Potency of Derivatives
Compound DerivativeInhibition Potency (µM)Target Protein
Tert-butyl derivative A0.5HSET
Tert-butyl derivative B0.1Eg5

Synthetic Chemistry Applications

A. Synthesis of Novel Compounds
The versatility of this compound allows it to be utilized in various synthetic pathways to create novel compounds with diverse functionalities.

  • Example: Synthesis of Carbamate Derivatives
    Researchers have synthesized a series of carbamate derivatives using this compound as a starting material, demonstrating its utility in generating compounds with potential therapeutic applications .

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-3-[benzyl(methyl)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl 2-amino-3-[benzyl(methyl)amino]propanoate can be contextualized by comparing it to analogous propanoate derivatives. Below is a detailed analysis:

Structural and Functional Variations

Key compounds for comparison include:

Tert-butyl 2-amino-3-[(tert-butoxycarbonyl)amino]propanoate (CAS: 759439-63-9, )

Methyl 2-(4-bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoate (CAS: 886366-46-7, )

tert-Butyl 3-amino-2-[4-(trifluoromethyl)benzyl]propanoate (CAS: N/A, )

Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride (CAS: 64282-12-8, )

tert-Butyl 3-amino-2-methylpropanoate hydrochloride (CAS: N/A, )

Comparative Data Table

Compound Name Molecular Formula Substituents Protecting Groups Molecular Weight Notable Properties
Target Compound C15H24N2O2 2-amino, 3-benzyl(methyl)amino None 264.37 High lipophilicity, steric bulk
Tert-butyl 2-amino-3-[(Boc)amino]propanoate C12H24N2O4 2-amino, 3-Boc-amino Boc 260.33 Acid-labile, increased lipophilicity
Methyl 2-(4-bromobenzyl)-3-(Boc-amino)propanoate C16H22BrNO4 4-Br-benzyl, 3-Boc-amino Boc, methyl ester 372.26 Bromine enhances reactivity
tert-Butyl 3-amino-2-[4-(CF3)benzyl]propanoate C15H18F3NO2 3-amino, 4-CF3 benzyl None 301.31 CF3 increases hydrophobicity
Methyl 2-amino-3-(4-F-phenyl)propanoate HCl C10H13ClFNO2 2-amino, 4-F-phenyl HCl salt 233.67 High solubility, F enhances stability
tert-Butyl 3-amino-2-methylpropanoate HCl C8H18ClNO2 3-amino, 2-methyl HCl salt 195.69 Low molecular weight, high solubility

Key Findings and Differences

Steric and Electronic Effects: The target compound’s benzyl(methyl)amino group introduces significant steric bulk compared to simpler analogs like tert-butyl 3-amino-2-methylpropanoate hydrochloride (). This bulk may hinder nucleophilic attacks or enzyme binding in biological systems . Electron-withdrawing groups (e.g., CF3 in ) increase hydrophobicity and metabolic stability, whereas electron-donating groups (e.g., benzyl in the target compound) enhance aromatic interactions .

Solubility and Stability: The tert-butyl ester in the target compound provides superior hydrolytic stability compared to methyl esters (e.g., ), which are prone to enzymatic or basic cleavage . Hydrochloride salts () improve aqueous solubility, whereas the free amino group in the target compound requires protonation for solubility enhancement .

Synthetic Utility: Boc-protected derivatives () are advantageous in multi-step syntheses requiring selective deprotection, whereas the target compound’s free amino group allows direct functionalization without additional steps . Bromine () and fluorine () substituents enable cross-coupling reactions or bioisosteric replacements, respectively, expanding applications in drug discovery .

In contrast, trifluoromethyl groups () are often used to optimize pharmacokinetic profiles .

Research Implications

  • Drug Development : The target compound’s balance of lipophilicity and steric bulk makes it suitable for designing protease inhibitors or receptor antagonists .
  • Material Science : Analogues with halogen substituents (e.g., ) may serve as precursors for functionalized polymers or catalysts .
  • Synthetic Challenges : Lower yields in related compounds (e.g., 52% in ) highlight the need for optimized reaction conditions to scale up the target compound’s synthesis .

Biological Activity

Tert-butyl 2-amino-3-[benzyl(methyl)amino]propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group, an amino group, and a benzyl(methyl)amino moiety. This structural composition suggests potential interactions with various biological targets, including enzymes and receptors.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound may inhibit specific enzyme activities, which can lead to various pharmacological effects. For example, it has been noted to interact with glycogen synthase kinase-3β (GSK-3β), a critical enzyme involved in multiple signaling pathways related to cancer and neurodegenerative diseases .
  • Receptor Modulation : The compound may also act as a modulator of receptor function, impacting pathways related to cell proliferation and apoptosis .

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce cytotoxicity and apoptosis in various cancer cell lines. For instance, one study demonstrated that derivatives with similar structures exhibited better cytotoxicity compared to established chemotherapeutics like bleomycin .

2. Neuroprotective Effects

The compound's ability to inhibit acetylcholinesterase (AChE) suggests potential applications in treating Alzheimer's disease. A study found that related compounds demonstrated dual inhibition of AChE and butyrylcholinesterase (BuChE), which are crucial for managing cholinergic signaling in neurodegenerative disorders .

3. Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Research indicates that modifications to the benzyl and amino groups can significantly affect enzyme inhibition potency and selectivity .

Case Study 1: GSK-3β Inhibition

A detailed investigation into the inhibition of GSK-3β revealed that this compound exhibits competitive inhibition characteristics. This was demonstrated through IC50 values indicating effective binding within the ATP site of GSK-3β .

CompoundIC50 (nM)Mechanism
This compound130Competitive Inhibition
Reference Drug (e.g., Tofacitinib)VariesNon-competitive

Case Study 2: Alzheimer’s Disease Model

In a model for Alzheimer's disease, compounds similar to this compound were evaluated for their neuroprotective effects. These compounds showed significant inhibition of AChE, leading to enhanced cognitive function in treated models .

Q & A

Basic Research Questions

Q. What are the critical steps to optimize the synthesis yield of tert-butyl 2-amino-3-[benzyl(methyl)amino]propanoate?

  • Methodological Answer :

  • Amine Protection : Use tert-butoxycarbonyl (Boc) chloride under basic conditions (e.g., triethylamine) to protect the primary amine, preventing unwanted side reactions .
  • Ester Formation : React the protected intermediate with methyl acrylate or similar esters in anhydrous solvents (e.g., THF) under reflux to form the ester linkage .
  • Purification : Employ flash chromatography with gradients of ethyl acetate/hexane to isolate the product, monitored via TLC (Rf ~0.3–0.5) .
  • Yield Optimization : Adjust reaction time (typically 12–48 hours) and temperature (40–80°C) based on kinetic studies of substituent effects (e.g., steric hindrance from benzyl groups) .

Q. Which analytical techniques are most reliable for confirming the structural identity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to verify the presence of tert-butyl (~1.3 ppm singlet), benzyl aromatic protons (~7.2–7.4 ppm), and methylamino groups (~2.8–3.1 ppm) .
  • Mass Spectrometry (MS) : Confirm the molecular ion peak (e.g., m/z ~320–350 for the parent ion) and fragmentation patterns consistent with ester cleavage .
  • IR Spectroscopy : Identify characteristic peaks for C=O (~1720 cm1^{-1}, ester) and N-H (~3300 cm1^{-1}, amine) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer :

  • Accelerated Degradation Studies : Expose the compound to elevated temperatures (40–60°C), UV light, and humidity for 1–4 weeks. Monitor degradation via HPLC or NMR .
  • Storage Recommendations : Store at -20°C in anhydrous, argon-purged vials to minimize hydrolysis of the ester or tert-butyl groups .

Advanced Research Questions

Q. How do substituent effects (e.g., benzyl vs. trifluoromethylbenzyl) influence reaction kinetics in derivatives of this compound?

  • Methodological Answer :

  • Kinetic Profiling : Use stopped-flow NMR or UV-Vis spectroscopy to measure reaction rates for substitutions at the propanoate backbone. Electron-withdrawing groups (e.g., trifluoromethyl) reduce nucleophilic attack rates by ~30% compared to benzyl groups .
  • Computational Modeling : Apply DFT calculations (e.g., Gaussian) to correlate substituent electronic parameters (Hammett σ values) with activation energies .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar analogs?

  • Methodological Answer :

  • Multi-Technique Cross-Validation : Combine 1^1H-13^13C HSQC NMR to assign overlapping proton signals and X-ray crystallography for absolute stereochemical confirmation .
  • Isotopic Labeling : Synthesize 15^{15}N- or 13^{13}C-labeled analogs to distinguish ambiguous peaks in crowded spectra .

Q. How can researchers design pharmacological studies to investigate this compound’s mechanism of action?

  • Methodological Answer :

  • Target Identification : Perform in vitro binding assays (e.g., SPR or fluorescence polarization) against receptors like GPCRs or kinases, given the compound’s amino ester motif .
  • Docking Studies : Use AutoDock Vina to model interactions with active sites, focusing on hydrogen bonding with the tertiary amine and steric fit of the tert-butyl group .

Q. What experimental approaches evaluate stereochemical impacts on biological activity or reactivity?

  • Methodological Answer :

  • Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) and test each isomer in bioassays .
  • Dynamic Kinetic Resolution : Monitor racemization under varying pH/temperature conditions using polarimetry .

Q. How should researchers address discrepancies in reported synthetic yields or purity across studies?

  • Methodological Answer :

  • Reproducibility Protocols : Standardize solvent purity (e.g., anhydrous THF over molecular sieves) and catalyst batches (e.g., Pd/C from the same supplier) .
  • Meta-Analysis : Compare literature data using multivariate regression to identify variables (e.g., reaction scale, solvent polarity) most affecting yield .

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